Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine
Overview
Description
Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is characterized by a cyclopropyl group attached to a benzyl group that has a methoxy and a methyl substituent on the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methoxy-2-methylbenzaldehyde and cyclopropylamine.
Reaction Steps: The reaction involves the formation of an imine intermediate through the condensation of the benzaldehyde with cyclopropylamine, followed by reduction to form the amine.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts and specific solvents to increase yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions at the benzyl or cyclopropyl group can lead to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can yield this compound oxides.
Reduction Products: Reduction can produce this compound derivatives with reduced functional groups.
Substitution Products: Substitution reactions can lead to a variety of substituted this compound derivatives.
Scientific Research Applications
Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context of its use and the specific biological system.
Comparison with Similar Compounds
Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine is unique due to its cyclopropyl group and the specific arrangement of substituents on the benzene ring. Similar compounds include:
Cyclopropyl-(3-methoxy-2-methylbenzyl)-amine: Similar structure but with a different position of the methoxy group.
Cyclopropyl-(4-methoxy-3-methylbenzyl)-amine: Another positional isomer with the methyl group in a different position.
Cyclopropyl-(2-methoxy-4-methylbenzyl)-amine: Another positional isomer with the methoxy group in a different position.
These compounds differ in their chemical and biological properties due to the different positions of the substituents on the benzene ring.
Properties
IUPAC Name |
N-[(4-methoxy-2-methylphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-12(14-2)6-3-10(9)8-13-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRAHJWUFMYOCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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